methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group and a furan ring
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions as reagents or intermediates .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s physical and chemical properties such as its density, melting point, boiling point, and flash point can provide some insights into its potential bioavailability .
Result of Action
In the context of organic synthesis, the compound could contribute to the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxylic acid with a sulfonamide derivative, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers or sensors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its esters.
Uniqueness
Methyl 3-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfamoyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S2/c1-13(16,10-4-3-6-20-10)8-14-22(17,18)9-5-7-21-11(9)12(15)19-2/h3-7,14,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNPYSFALMNIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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